N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide
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Overview
Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with ethoxy, methylpyrimidinyl, and difluorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the preparation of the 6-ethoxy-2-methylpyrimidine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenyl derivatives to form the N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl) intermediate.
Coupling with Difluorobenzoyl Chloride: The final step involves the coupling of the intermediate with 2,6-difluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide
- **N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,5-dimethoxybenzamide
- **N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
Uniqueness
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,6-difluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluorobenzamide moiety, in particular, may contribute to enhanced stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c1-3-28-18-11-17(23-12(2)24-18)25-13-7-9-14(10-8-13)26-20(27)19-15(21)5-4-6-16(19)22/h4-11H,3H2,1-2H3,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDPBYAJSMROPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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